4-(chloromethyl)-6-ethyl-2H-chromen-2-one
Overview
Description
Synthesis Analysis
This involves detailing the chemical reactions used to synthesize the compound. It includes the starting materials, reagents, reaction conditions, and the yield of the product .Molecular Structure Analysis
This involves the use of techniques like X-ray crystallography, NMR spectroscopy, and mass spectrometry to determine the structure of the compound .Chemical Reactions Analysis
This involves studying the reactions that the compound undergoes. It includes the conditions of the reaction, the products formed, and the mechanism of the reaction .Physical and Chemical Properties Analysis
This involves measuring properties like melting point, boiling point, solubility, density, and reactivity .Scientific Research Applications
Synthesis and Chemical Properties
Synthesis of 3-(2-(arylamino)thiazol-4-yl)-2H-chromen-2-ones : Utilizing ethyl 2-(chloromethyl)-2-hydroxy-2H-chromene-3-carboxylate, an unusual synthesis method for 3-(2-(arylamino)thiazol-4-yl)-2H-chromen-2-ones was developed, involving benzopyran ring opening (Kavitha et al., 2018).
Facile Synthesis of 2,3-Dihydrobenzoxepine-4-Carboxylates : Wittig homologation of 2-(chloromethyl)-2H-chromen-2-ol derivatives led to the creation of 2,3-dihydrobenzoxepine-4-carboxylates, showing a new synthesis pathway (Raju et al., 2012).
Polymer Science Application : Research demonstrated the synthesis of polymers functionalized with coumarone and diethanolamine using poly(4-(chloromethyl)-2-oxo-2H-chromen-7-yl-2-ethylpropanoate) as a starting material. These polymers' dielectric properties were also studied (Bezgin et al., 2015).
Biological Activity
Antimicrobial Properties : Chlorinated coumarins, structurally similar to 4-(chloromethyl)-6-ethyl-2H-chromen-2-one, isolated from Fomitopsis officinalis, demonstrated antimicrobial activity against Mycobacterium tuberculosis (Hwang et al., 2013).
Antioxidant Activity of Derivatives : Research on 4-hydroxycoumarin derivatives, related to this compound, showed antioxidant properties in a hypochlorous system. One of the synthesized compounds, SS-14, exhibited significant scavenger activity (Stanchev et al., 2009).
Synthesis of Medicinally Promising Derivatives : A study reported the synthesis of ethyl 2-amino-3-cyano-4-(2-ethoxy-2-oxoethyl)-5-oxo-5,6,7,8-tetrahydro-4H-chromene-4-carboxylate derivatives, highlighting the medicinal promise of such compounds (Boominathan et al., 2011).
Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
4-(chloromethyl)-6-ethylchromen-2-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11ClO2/c1-2-8-3-4-11-10(5-8)9(7-13)6-12(14)15-11/h3-6H,2,7H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PVZSYMGPRXJWAB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC2=C(C=C1)OC(=O)C=C2CCl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11ClO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60359142 | |
Record name | 4-(chloromethyl)-6-ethyl-2H-chromen-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60359142 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.67 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
637751-75-8 | |
Record name | 4-(chloromethyl)-6-ethyl-2H-chromen-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60359142 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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